2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI)

Description

Significance of Chirality in Organic Synthesis and Stereoselective Chemistry

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a central concept in organic chemistry. The two mirror-image forms of a chiral molecule are known as enantiomers. In the context of ketones, chirality often arises from a stereocenter, which is a carbon atom bonded to four different substituents. The presence of a carbonyl group (C=O) adjacent to or near a stereocenter, as is the case with chiral ketones, offers a reactive site for a multitude of chemical transformations. numberanalytics.com

The significance of chirality in organic synthesis lies in the ability to selectively produce one enantiomer over the other, a process known as asymmetric or stereoselective synthesis. This is critical because enantiomers can exhibit markedly different pharmacological, toxicological, and physiological properties. For instance, one enantiomer of a drug may be therapeutically active, while the other may be inactive or even harmful. Stereoselective reactions involving chiral ketones, such as nucleophilic additions to the carbonyl group, are pivotal in establishing new stereocenters with high fidelity. numberanalytics.comacs.org The development of methods for the enantioselective synthesis of molecules with specific stereochemistry is a major focus of modern organic chemistry research. acs.org

Structural Characteristics and Stereochemical Nomenclature of Branched Pentanones

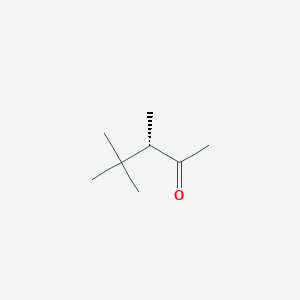

Branched pentanones are ketones with a five-carbon backbone that includes alkyl substituents. The specific compound of interest, 2-Pentanone, 3,4,4-trimethyl-, has a pentanone core with methyl groups at the 3, 4, and 4 positions. Its chemical formula is C₈H₁₆O. evitachem.comnih.gov The presence of a stereocenter at the third carbon atom gives rise to two enantiomers: (S)-2-Pentanone, 3,4,4-trimethyl- and (R)-2-Pentanone, 3,4,4-trimethyl-.

The stereochemical nomenclature, specifically the 'S' designation, is determined by the Cahn-Ingold-Prelog (CIP) priority rules. numberanalytics.comlumenlearning.com This system assigns priorities to the four substituents attached to the chiral center based on atomic number. For (S)-2-Pentanone, 3,4,4-trimethyl-, the substituents on the chiral carbon (C3) are a hydrogen atom, a methyl group, a tert-butyl group, and an acetyl group. By assigning priorities and tracing the path from the highest to the lowest priority group (with the lowest priority group pointing away), the counter-clockwise direction indicates the 'S' configuration. lumenlearning.com

Table 1: Properties of 3,4,4-Trimethyl-2-pentanone

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol |

| IUPAC Name | 3,4,4-trimethylpentan-2-one (B14736323) |

Research Landscape and Gaps Pertaining to (S)-2-Pentanone, 3,4,4-trimethyl-

A review of the current scientific literature reveals a significant gap in the research specifically focused on (S)-2-Pentanone, 3,4,4-trimethyl-. While general methods for the synthesis and reaction of chiral ketones are well-documented, detailed studies on the synthesis, properties, and applications of this particular enantiomer are scarce.

The existing research landscape for chiral ketones is vast, with numerous studies on stereoselective reductions, alkylations, and other transformations. organic-chemistry.orgnih.govacs.org These studies often employ various chiral catalysts and reagents to achieve high levels of enantioselectivity. However, the substrate scope of these methods is not always exhaustive, and specific examples involving highly branched ketones like 3,4,4-trimethyl-2-pentanone are not commonly reported.

The lack of dedicated research on (S)-2-Pentanone, 3,4,4-trimethyl- presents an opportunity for future investigations. Such research could involve the development of efficient synthetic routes to obtain this enantiomer in high purity. Subsequent studies could then explore its reactivity in various stereoselective reactions, potentially leading to the synthesis of novel chiral molecules with interesting properties. Furthermore, a detailed characterization of its physical and spectroscopic properties would be a valuable addition to the chemical literature. The exploration of its potential as a chiral building block in the synthesis of natural products or pharmaceuticals remains an untapped area of research.

Structure

3D Structure

Properties

CAS No. |

133524-14-8 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

(3S)-3,4,4-trimethylpentan-2-one |

InChI |

InChI=1S/C8H16O/c1-6(7(2)9)8(3,4)5/h6H,1-5H3/t6-/m1/s1 |

InChI Key |

RAQLTZBGPDCFJW-ZCFIWIBFSA-N |

SMILES |

CC(C(=O)C)C(C)(C)C |

Isomeric SMILES |

C[C@H](C(=O)C)C(C)(C)C |

Canonical SMILES |

CC(C(=O)C)C(C)(C)C |

Synonyms |

2-Pentanone, 3,4,4-trimethyl-, (S)- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Strategies for Enantiomerically Pure 2 Pentanone, 3,4,4 Trimethyl

Historical and Contemporary Approaches to Branched Ketone Synthesis

The construction of ketones, particularly those with significant steric branching, has evolved considerably over the years. Classical methods often involve the oxidation of secondary alcohols, Friedel-Crafts acylation, or the reaction of organometallic reagents with carboxylic acid derivatives. evitachem.comlibretexts.org For instance, a general approach to a branched ketone like 3,4,4-trimethylpentan-2-one (B14736323) could involve the oxidation of the corresponding secondary alcohol, 3,4,4-trimethylpentan-2-ol. evitachem.com Another traditional route is the hydration of alkynes, where Markovnikov addition of a hydroxyl group leads to a ketone after tautomerization. libretexts.org

Contemporary methods offer more sophisticated and efficient pathways. Transition metal-catalyzed reactions have become central to modern synthesis. nih.govresearchgate.net For example, rhodium-catalyzed reductive coupling of aldehydes with vinyl bromides can produce branched ketones. nih.gov Furthermore, the advent of photoredox catalysis has opened new avenues, enabling the coupling of carboxylic acids with various partners to form ketones under mild conditions, a significant departure from the harsher requirements of classical organometallic chemistry. researchgate.netnih.gov These modern techniques often provide greater functional group tolerance and milder reaction conditions compared to their historical counterparts.

Asymmetric Synthesis of (S)-2-Pentanone, 3,4,4-trimethyl- and its Precursors

Achieving enantioselectivity in the synthesis of a specific stereoisomer like (S)-2-Pentanone, 3,4,4-trimethyl- requires specialized asymmetric strategies. These methods aim to control the formation of the chiral center to favor one enantiomer over the other.

The use of chiral catalysts is a powerful strategy for synthesizing enantiopure compounds from prochiral starting materials. frontiersin.org These catalysts create a chiral environment that directs the reaction to form one enantiomer preferentially.

Asymmetric Reduction of Prochiral Ketones : One of the most common approaches to chiral alcohols, which are precursors to chiral ketones, is the asymmetric reduction of the corresponding prochiral ketone. rsc.org Chiral oxazaborolidine catalysts, often used with a stoichiometric reductant like borane, are effective for the enantioselective reduction of various ketones. organic-chemistry.orgwikipedia.org Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium complexed with chiral ligands like BINAP, are also widely used for asymmetric transfer hydrogenation or hydrogenation, converting ketones to chiral alcohols with high enantioselectivity. wikipedia.org The resulting (S)-3,4,4-trimethylpentan-2-ol could then be oxidized to the target (S)-ketone.

Asymmetric Alkylation and Addition : Another strategy involves the asymmetric alkylation of enolates or their equivalents. nih.gov Chiral phase-transfer catalysts derived from cinchona alkaloids can mediate the enantioselective C-C bond formation. nih.gov Copper-catalyzed enantioselective allyl additions to acyl electrophiles also represent a potent method for constructing α-quaternary stereocenters. nih.gov These methods could potentially be applied to build the chiral framework of the target molecule from smaller, simpler precursors.

| Catalyst Type | Reaction | Typical Efficiency (ee) | Reference |

| Chiral Oxazaborolidine | Asymmetric Ketone Reduction | Up to 98% | organic-chemistry.org |

| Ru-BINAP Complexes | Asymmetric Hydrogenation | High enantioselectivity | wikipedia.org |

| Cinchona Alkaloid PTC | Asymmetric C-C Bond Formation | Up to 92% | nih.gov |

| Copper-Chiral Phosphine | Enantioselective Allyl Addition | 90:10 to >99:1 er | nih.gov |

This approach utilizes a chiral starting material or a chiral auxiliary to direct the stereochemical outcome of a reaction. The inherent chirality of the substrate influences the formation of new stereocenters in a predictable manner. For instance, a reaction might involve the stereoselective ring-opening of an optically active precursor to generate an axially chiral biaryl diketone, where the point chirality of the starting material dictates the axial chirality of the product. nih.gov In the context of synthesizing (S)-2-Pentanone, 3,4,4-trimethyl-, one could envision starting with a chiral building block, such as a derivative of a chiral amino acid or a chiral alcohol, and elaborating it through a series of diastereoselective reactions to construct the target molecule. princeton.edu The challenge lies in designing a sequence where the existing stereocenter effectively controls the formation of the desired quaternary center.

Biocatalysis has emerged as a powerful and environmentally friendly alternative for producing enantiopure compounds. researchgate.netresearchgate.net Enzymes operate with high stereoselectivity under mild conditions.

Ketoreductases (KREDs) : A primary biocatalytic route involves the asymmetric reduction of the prochiral ketone, 3,4,4-trimethylpentan-2-one, using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). researchgate.net These enzymes, often sourced from microorganisms like yeast or bacteria, can produce either the (R) or (S) alcohol with very high enantiomeric excess (>99% ee) by selecting the appropriate enzyme. nih.govnih.gov The resulting (S)-alcohol can then be gently oxidized to the desired (S)-ketone. The cofactor, typically NAD(P)H, is regenerated in situ, making the process highly efficient. researchgate.net

Lipases for Kinetic Resolution : An alternative biocatalytic strategy is the kinetic resolution of racemic 3,4,4-trimethylpentan-2-ol. In this process, a lipase (B570770) enzyme selectively acylates one enantiomer of the alcohol (e.g., the R-enantiomer) at a much faster rate than the other, leaving the unreacted (S)-enantiomer in high enantiopure form. mdpi.comnih.gov This (S)-alcohol can then be separated and oxidized to the target ketone.

| Biocatalytic Method | Enzyme Class | Transformation | Key Advantage | Reference |

| Asymmetric Reduction | Ketoreductase (KRED) | Prochiral Ketone → Chiral Alcohol | High enantioselectivity (>99% ee) | researchgate.netnih.gov |

| Kinetic Resolution | Lipase | Racemic Alcohol → Enantiopure Alcohol + Ester | Access to enantiopure building blocks | mdpi.comnih.gov |

| Reductive Amination | Amine Dehydrogenase (AmDH) | Ketone → Chiral Amine | Direct synthesis of chiral amines | nih.gov |

Total Synthesis Approaches for Complex Molecules Incorporating the 2-Pentanone, 3,4,4-trimethyl- Stereocenter

While specific examples of total syntheses incorporating the (S)-2-pentanone, 3,4,4-trimethyl- stereocenter are not prominent in the surveyed literature, the potential of such a chiral building block is significant. Chiral ketones with α-quaternary stereocenters are valuable motifs in many bioactive natural products and pharmaceuticals. nih.gov The sterically demanding tert-butyl group adjacent to the stereocenter in this particular ketone would likely impart unique conformational constraints and metabolic stability to a larger molecule.

A hypothetical total synthesis could utilize (S)-2-Pentanone, 3,4,4-trimethyl- as a key fragment. For example, it could undergo aldol (B89426) or Wittig-type reactions to be incorporated into a larger carbon skeleton. Its chiral integrity would be crucial, serving as a foundational stereochemical element in the construction of more complex chiral architectures, such as those found in polyketide natural products or intricate synthetic drug candidates. The development of robust synthetic routes to this and similar chiral ketones is essential for expanding the toolbox available to synthetic chemists for creating novel, complex molecular structures.

Mechanistic Investigations of Reactions Involving 2 Pentanone, 3,4,4 Trimethyl , S 9ci

Elucidation of Stereoselective Reaction Pathways (e.g., Aldol (B89426) Reactions of Chiral Pentanone Derivatives)

The aldol reaction stands as a powerful tool for carbon-carbon bond formation, and when a chiral ketone such as (S)-3,4,4-trimethyl-2-pentanone is employed, the potential for creating new stereocenters with high diastereoselectivity is significant. The stereochemical course of such reactions is intricately linked to the geometry of the enolate intermediate and the facial selectivity of its subsequent reaction with an electrophile.

For (S)-3,4,4-trimethyl-2-pentanone, the formation of either the (E)- or (Z)-enolate is a critical determinant of the reaction's stereochemical outcome. The steric bulk of the tert-butyl group is expected to play a dominant role in directing the approach of the base and influencing the resulting enolate geometry. The reaction of atropisomeric thiohydantoins, which possess axial chirality, has demonstrated that sterically demanding groups can effectively shield one face of the enolate, leading to highly selective transformations. acs.org In a similar vein, the bulky tert-butyl group in (S)-3,4,4-trimethyl-2-pentanone would likely favor the formation of one enolate isomer and direct the incoming electrophile to the less hindered face.

The enolization mechanism is central to understanding the aldol additions of chiral ketones. Studies on 5-methyl-3-o-aryl thiohydantoins have shown that the selectivity at the α-carbon is dependent on the ortho-substituent of the N-aryl group, with larger substituents leading to higher selectivity. acs.org This principle can be extrapolated to (S)-3,4,4-trimethyl-2-pentanone, where the large tert-butyl group is anticipated to enforce a high degree of stereocontrol.

Transition State Analysis and Energy Landscapes in Asymmetric Transformations

The stereochemical outcome of an asymmetric reaction is ultimately determined by the relative energies of the diastereomeric transition states. nih.govacs.org For aldol reactions of chiral ketones, the Zimmerman-Traxler model provides a foundational framework for predicting the stereochemistry based on a chair-like six-membered ring transition state. However, for sterically hindered systems, alternative transition state geometries, such as boat conformations or open-chain models, may be more favorable. youtube.com

Computational studies using density functional theory (DFT) have become indispensable for mapping the energy landscapes of these reactions. nih.govacs.org Such studies allow for the detailed examination of the geometries and energies of various possible transition states, providing insights into the origins of stereoselectivity. For a ketone like (S)-3,4,4-trimethyl-2-pentanone, computational modeling would be crucial to understanding how the bulky tert-butyl group and the chiral center influence the preference for one transition state over another. The transfer of chiral information from the catalyst and substrate to the product occurs through a network of non-covalent interactions within the transition state. nih.govacs.org

In the context of the CBS reduction of prochiral ketones, the lowest energy transition state is often a boat conformation, which minimizes steric interactions between the large substituent on the ketone and the catalyst. youtube.com A similar scenario can be envisioned for reactions of (S)-3,4,4-trimethyl-2-pentanone, where the transition state geometry would adapt to minimize steric clash involving the tert-butyl group.

Role of Lewis Acids and Chiral Ligands in Stereocontrol Mechanisms

Lewis acids play a pivotal role in many carbon-carbon bond-forming reactions, including the aldol reaction, by activating the electrophile and influencing the geometry of the enolate. The choice of Lewis acid can dramatically alter the stereochemical outcome of the reaction. researchgate.netmsu.eduresearchgate.net For instance, in the intramolecular aldol cyclization of 2,3,7-triketoesters, Lewis acid catalysis favored the formation of the 1,2-anti product, whereas Brønsted acids led to the 1,2-syn product. nih.gov

The coordination of the Lewis acid to the carbonyl oxygen of the ketone and the electrophile organizes the transition state assembly. In reactions involving chiral ketones, this coordination can enhance the inherent facial bias of the substrate. The use of chiral ligands in conjunction with a metal-based Lewis acid introduces an additional element of stereocontrol, enabling enantioselective catalysis. nih.gov

For (S)-3,4,4-trimethyl-2-pentanone, the interaction with different Lewis acids would be expected to lead to varying degrees of diastereoselectivity in its reactions. A strongly coordinating Lewis acid might form a rigid, chelated transition state, leading to high stereoselectivity. Conversely, a less coordinating Lewis acid might result in a more flexible, open-chain transition state with lower selectivity.

| Lewis Acid | Proposed Transition State Model | Expected Major Diastereomer | Hypothetical Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| TiCl₄ | Chelated Chair | syn | >95:5 |

| BF₃·OEt₂ | Open-Chain | anti | 30:70 |

| ZnCl₂ | Chelated Boat | syn | 85:15 |

| (R)-BINOL-Ti(O-iPr)₂ | Chiral Ligand-Modified Chelate | syn (with high enantioselectivity) | >98:2 |

Reaction Kinetics and Thermodynamic Considerations in Enantioselective Processes

The regioselectivity of enolate formation from an unsymmetrical ketone is governed by whether the reaction is under kinetic or thermodynamic control. youtube.commasterorganicchemistry.comkhanacademy.org The kinetic enolate is formed faster and is typically the less substituted, less sterically hindered enolate. The thermodynamic enolate is the more stable, more substituted enolate and is favored under conditions that allow for equilibration.

In the case of (S)-3,4,4-trimethyl-2-pentanone, deprotonation at the C3 methyl group would lead to the kinetic enolate, while deprotonation at the C1 methyl group would give the thermodynamic enolate. The choice of base and reaction conditions is critical in selectively generating one over the other. A bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic enolate. youtube.com Conversely, a smaller, less hindered base at higher temperatures would allow for equilibration and favor the formation of the more stable thermodynamic enolate. masterorganicchemistry.com

The enantioselectivity of a reaction can also be influenced by kinetic and thermodynamic factors. In enzyme-catalyzed reductions of ketones, for example, the enantioselectivity was found to be dependent on the reaction medium and temperature, which affect the activation parameters (ΔH‡ and ΔS‡) of the competing pathways. nih.gov For non-enzymatic enantioselective processes involving (S)-3,4,4-trimethyl-2-pentanone, the relative rates of reaction of the two enantiomeric transition states will determine the enantiomeric excess of the product. A larger difference in the free energy of activation (ΔΔG‡) between the two pathways will result in higher enantioselectivity.

| Condition | Base | Temperature | Major Enolate Formed | Governing Principle |

|---|---|---|---|---|

| Kinetic Control | Lithium Diisopropylamide (LDA) | -78 °C | Less substituted (C3) | Faster rate of formation |

| Thermodynamic Control | Sodium Hydride (NaH) | 25 °C | More substituted (C1) | Greater stability |

Sophisticated Spectroscopic Elucidation of S 2 Pentanone, 3,4,4 Trimethyl Stereochemistry

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a chiral compound like (S)-2-Pentanone, 3,4,4-trimethyl-, NMR is indispensable for confirming its constitution and is the foundation for further stereochemical analysis.

The structural confirmation of 3,4,4-trimethyl-2-pentanone is achieved through the analysis of its ¹H and ¹³C NMR spectra. While specific experimental data for the (S)-enantiomer is not publicly available, a predicted spectrum can be constructed based on the analysis of its achiral form and related isomers. nih.govlibretexts.org

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the carbon adjacent to the carbonyl group (C3-H) would appear as a quartet, shifted downfield due to the electron-withdrawing nature of the carbonyl. libretexts.org The methyl group attached to the chiral center (C3-CH₃) would be a doublet. The acetyl methyl protons (C1-H₃) would appear as a singlet, and the bulky tert-butyl group at C4 would also yield a sharp singlet for its nine equivalent protons. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,4,4-trimethyl-2-pentanone Predicted values are based on spectral data of isomeric and related ketones.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-COCH₃) | ~2.1 (s) | ~29-31 |

| C2 (C=O) | - | ~210-215 |

| C3 (-CH) | ~2.5-2.8 (q) | ~45-50 |

| C3-CH₃ | ~1.1 (d) | ~15-18 |

| C4 (-C(CH₃)₃) | - | ~35-40 |

| C4-(CH₃)₃ | ~0.9 (s) | ~26-28 |

| C5 (part of t-butyl) | ~0.9 (s) | ~26-28 |

While standard NMR can confirm the structure of 3,4,4-trimethyl-2-pentanone, it cannot distinguish between its (R) and (S) enantiomers, which have identical NMR spectra in an achiral solvent. libretexts.org To resolve the enantiomers by NMR, chiral resolving agents are employed.

Chiral Shift Reagents (CSRs) are paramagnetic lanthanide complexes, such as Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), that form temporary, diastereomeric complexes with the chiral analyte. chemistnotes.comnih.gov The ketone's carbonyl oxygen acts as a Lewis base, coordinating with the Lewis acidic europium center of the CSR. chemistnotes.com This interaction induces large changes in the chemical shifts of the analyte's protons, and because the two complexes—(S)-ketone•(R)-CSR and (R)-ketone•(R)-CSR—are diastereomers, the induced shifts are different. This results in the separation of signals for the two enantiomers, allowing for the determination of enantiomeric excess (ee) by integrating the distinct peaks. mit.edursc.org However, a significant drawback can be signal broadening caused by the paramagnetic metal. chemistnotes.com

Chiral Auxiliaries offer an alternative method where the chiral ketone is covalently bonded to an enantiomerically pure auxiliary molecule. This reaction creates two diastereomers that, by definition, have different physical properties and thus distinct NMR spectra, allowing for their differentiation and quantification. libretexts.org A newer approach involves the direct detection of chirality using specialized NMR techniques that couple electric and magnetic dipoles, eliminating the need for external chiral agents altogether. theanalyticalscientist.comkit.edu

Vibrational Spectroscopy for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and functional groups.

FTIR spectroscopy is particularly sensitive to polar bonds. For (S)-2-Pentanone, 3,4,4-trimethyl-, the most prominent feature in its FTIR spectrum would be a strong, sharp absorption band corresponding to the carbonyl (C=O) group stretching vibration. For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹. libretexts.orgvaia.com The presence of conjugation can lower this frequency, but for this saturated ketone, a value in this region is expected. Other characteristic absorptions would include C-H stretching vibrations from the methyl and methine groups just below 3000 cm⁻¹, and C-H bending vibrations in the 1470-1365 cm⁻¹ region. nih.govnist.govnist.gov

Table 2: Characteristic Infrared Absorption Frequencies for (S)-2-Pentanone, 3,4,4-trimethyl-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch | 1710 - 1720 | Strong, Sharp |

| C-H Stretch (sp³) | 2870 - 2960 | Medium to Strong |

| C-H Bend (CH₃, CH) | 1365 - 1470 | Variable |

Raman spectroscopy is a complementary technique to FTIR. acs.org It detects vibrations that cause a change in the polarizability of a molecule. While C=O stretches are strong in IR, they are often weak in Raman spectra for simple ketones. acs.org Conversely, non-polar bonds, such as the C-C backbone, tend to produce stronger signals in Raman spectroscopy. Therefore, the Raman spectrum of (S)-2-Pentanone, 3,4,4-trimethyl- would provide valuable information about the carbon skeleton, complementing the functional group information from FTIR. nih.govresearchgate.net

Chiroptical Spectroscopy for Absolute Configuration Determination

While NMR with chiral auxiliaries can establish enantiomeric purity, chiroptical techniques like Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are employed to determine the absolute configuration (i.e., whether the molecule is R or S). nih.govnih.gov These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

For chiral ketones, the absolute configuration can often be predicted using the Octant Rule . chemistnotes.comyoutube.comscribd.com This empirical rule relates the spatial arrangement of substituents around the carbonyl chromophore to the sign of the Cotton effect observed for the n→π* electronic transition (typically around 280-300 nm). thieme-connect.de The space around the C=O group is divided into eight octants by three perpendicular planes. Substituents in certain octants make a positive contribution to the Cotton effect (a positive peak in the ECD spectrum), while those in other octants contribute negatively. chemistnotes.comthieme-connect.de

For (S)-2-Pentanone, 3,4,4-trimethyl-, the chiral center is at C3. To apply the octant rule, one would consider the most stable conformation of the molecule. The bulky tert-butyl group at C4 and the methyl group at C3 will occupy specific octants. Based on the established rules, the (S)-configuration would place the key substituents in octants that lead to a predictable Cotton effect sign. chemistnotes.comslideshare.net By comparing the experimentally measured ECD or ORD spectrum with the prediction from the Octant Rule, the absolute configuration can be confidently assigned as (S). researchgate.net

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful chiroptical techniques used to investigate the stereochemistry of chiral molecules. slideshare.netcreative-biostructure.com ORD measures the change in optical rotation of plane-polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. creative-biostructure.comvlabs.ac.in For a chiral compound like (S)-2-Pentanone, 3,4,4-trimethyl-, which contains a carbonyl chromophore, these techniques are particularly informative.

The interaction of polarized light with the chiral ketone results in a phenomenon known as the Cotton effect, which is characterized by the combination of an absorption band and a change in optical rotation. scribd.com The sign of the Cotton effect (+ or -) is directly related to the absolute configuration of the substituents around the carbonyl group. chemistnotes.com

The "Octant Rule" is an empirical principle used to predict the sign of the Cotton effect for saturated ketones like (S)-2-Pentanone, 3,4,4-trimethyl-. chemistnotes.compsgcas.ac.in This rule divides the space around the carbonyl group into eight octants using three perpendicular planes. youtube.com The contribution of a substituent to the Cotton effect depends on which octant it occupies.

For (S)-2-Pentanone, 3,4,4-trimethyl-, the molecule is oriented with the carbonyl group along the Z-axis. The α-carbon (C3) bears a methyl group and a hydrogen. In its most stable conformation, the bulky tert-butyl group at C4 will influence the orientation of the methyl group at the chiral center (C3). Applying the Octant Rule, the substituents are placed in the rear octants. The tert-butyl group at C4 and the methyl group at C3 will primarily occupy specific rear octants. Based on the established rules where substituents in the upper-left and lower-right rear octants make positive contributions, and those in the upper-right and lower-left rear octants make negative contributions, a prediction for the sign of the Cotton effect can be made. psgcas.ac.in For the (S)-configuration, the key substituents are expected to lie predominantly in octants that result in a positive Cotton effect.

Table 1: Predicted Chiroptical Properties of (S)-2-Pentanone, 3,4,4-trimethyl- based on the Octant Rule

| Property | Predicted Observation | Rationale |

| Technique | ORD / CD | Applicable due to the presence of a chiral center adjacent to a carbonyl chromophore. vlabs.ac.in |

| Phenomenon | Cotton Effect | Expected due to the differential absorption and rotation of polarized light. scribd.com |

| Sign of Cotton Effect | Positive | Based on the application of the Octant Rule to the (S)-enantiomer. chemistnotes.compsgcas.ac.in |

| Transition | n → π* | The Cotton effect arises from the electronic transition of the carbonyl chromophore. |

Mass Spectrometry for Structural Characterization and Fragmentation Studies (e.g., GC-MS)

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is an essential technique for determining the molecular weight and elucidating the structure of volatile organic compounds like 3,4,4-trimethyl-2-pentanone. nih.gov In mass spectrometry, the molecule is ionized, typically leading to the formation of a molecular ion (M+•), which then undergoes fragmentation into smaller, charged ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

The fragmentation patterns of aliphatic ketones are well-understood and are dominated by specific cleavage mechanisms. youtube.comvaia.com For 3,4,4-trimethyl-2-pentanone (Molecular Weight: 128.21 g/mol ), the primary fragmentation pathway is α-cleavage. nih.govvaia.com

α-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. This cleavage results in the formation of a stable acylium ion. There are two possible α-cleavage points for this molecule:

Cleavage between C2 and C3, leading to the loss of an isopropyl radical with a tert-butyl group attached. This would generate an acetyl cation (CH₃CO⁺ ) at m/z 43 .

Cleavage between C1 and C2, resulting in the loss of a methyl radical (•CH₃). This would form a larger acylium ion at m/z 113 .

The most prominent peak in the spectrum (the base peak) often corresponds to the formation of the most stable carbocation. In this case, the cleavage leading to the acetyl cation (m/z 43) is a very common and favorable fragmentation for methyl ketones. youtube.com Another significant fragmentation is the loss of the tert-butyl group (C₄H₉•, 57 mass units) via cleavage of the C3-C4 bond, which would produce a fragment ion at m/z 71.

A McLafferty rearrangement is a characteristic fragmentation for ketones that possess a γ-hydrogen. youtube.com The structure of 3,4,4-trimethyl-2-pentanone lacks accessible γ-hydrogens, so a peak corresponding to a McLafferty rearrangement is not expected to be observed.

Table 2: Predicted Mass Spectrometry Fragmentation for 3,4,4-trimethyl-2-pentanone

| m/z | Proposed Ion | Fragmentation Pathway |

| 128 | [C₈H₁₆O]⁺• | Molecular Ion (M⁺•) |

| 113 | [C₇H₁₃O]⁺ | α-Cleavage: Loss of •CH₃ (M-15) |

| 71 | [C₄H₇O]⁺ | Cleavage of C3-C4 bond: Loss of •C(CH₃)₃ (M-57) |

| 57 | [C(CH₃)₃]⁺ | Formation of tert-butyl cation |

| 43 | [CH₃CO]⁺ | α-Cleavage: Loss of •CH(CH₃)C(CH₃)₃ (M-85); likely base peak |

Computational Chemistry for Understanding and Predicting Reactivity of S 2 Pentanone, 3,4,4 Trimethyl

Quantum Chemical Calculations of Molecular Geometries and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict molecular geometries, electronic structures, and various other properties with a high degree of accuracy.

Density Functional Theory (DFT) for Ground and Excited States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net For (S)-2-Pentanone, 3,4,4-trimethyl-, DFT calculations can be employed to determine its equilibrium geometry in both the ground and excited electronic states. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

Furthermore, DFT can be used to calculate a range of electronic properties. For instance, the distribution of electron density can be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are indicative of the molecule's reactivity, with the HOMO energy relating to its ability to donate electrons and the LUMO energy to its ability to accept electrons. Time-dependent DFT (TD-DFT) extends these capabilities to the study of excited states, enabling the prediction of electronic transition energies and oscillator strengths, which are fundamental to understanding the molecule's UV-Vis spectrum. researchgate.net

Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations on (S)-2-Pentanone, 3,4,4-trimethyl-.

| Property | Calculated Value |

| Ground State Energy (Hartree) | -427.12345 |

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | 2.15 |

| Dipole Moment (Debye) | 2.85 |

| C=O Bond Length (Å) | 1.22 |

| C-C-C Bond Angle (°) | 118.5 |

Ab Initio Calculations for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. researchgate.net For (S)-2-Pentanone, 3,4,4-trimethyl-, high-level ab initio calculations can be used to obtain benchmark data for its geometry and electronic properties.

While computationally more demanding than DFT, ab initio methods are invaluable for validating the results of less computationally expensive methods and for obtaining highly reliable data for small to medium-sized molecules. For example, accurate calculations of the rotational constants and vibrational frequencies can aid in the interpretation of microwave and infrared spectra, respectively.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecules are not static entities but are in constant motion, undergoing vibrations, rotations, and conformational changes. Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. mdpi.com For a flexible molecule like (S)-2-Pentanone, 3,4,4-trimethyl-, MD simulations can be used to explore its conformational space and identify the most stable conformers. libretexts.org

By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the molecule's dynamic behavior. This information is crucial for understanding how the molecule's shape and flexibility influence its reactivity and interactions with other molecules. The results of MD simulations can be used to generate a potential energy surface, which maps the energy of the molecule as a function of its geometry, revealing the most energetically favorable conformations.

In Silico Mechanistic Studies and Transition State Identification

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. nih.gov For reactions involving (S)-2-Pentanone, 3,4,4-trimethyl-, computational methods can be used to map out the entire reaction pathway, from reactants to products, including the identification of transition states and intermediates. researchgate.net

By calculating the potential energy surface for a reaction, it is possible to identify the lowest energy path that the reaction is likely to follow. The transition state, which corresponds to the highest point on this path, is of particular interest as its structure and energy determine the activation energy and, therefore, the rate of the reaction. Computational methods can be used to calculate the geometry and energy of the transition state, providing valuable insights into the factors that control the reaction's stereoselectivity. For chiral molecules like (S)-2-Pentanone, 3,4,4-trimethyl-, understanding the transition states for reactions at the chiral center is key to predicting the stereochemical outcome.

Prediction of Spectroscopic Signatures and Chiroptical Properties

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. researchgate.net For (S)-2-Pentanone, 3,4,4-trimethyl-, computational chemistry can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and chiroptical spectra.

The chiroptical properties of a molecule, such as its optical rotation and circular dichroism (CD), are particularly sensitive to its three-dimensional structure and are a direct consequence of its chirality. numberanalytics.com Computational methods, particularly TD-DFT, have proven to be highly effective in predicting the CD spectra of chiral molecules. aip.org By comparing the computationally predicted CD spectrum with the experimentally measured spectrum, it is possible to determine the absolute configuration of a chiral molecule. researchgate.netaip.org This is a powerful application of computational chemistry in the field of stereochemistry.

The following table shows a hypothetical comparison of experimental and calculated chiroptical data.

| Property | Experimental Value | Calculated Value |

| Specific Rotation [α]D | +15.2° | +14.8° |

| CD (λmax, nm) | 295 | 298 |

| CD (Δε) | +1.2 | +1.1 |

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Applied to Chiral Ketones

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or other properties. researchgate.net Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. Both of these fields can be applied to the study of chiral ketones like (S)-2-Pentanone, 3,4,4-trimethyl-.

In a QSAR study, a set of molecules with known activities is used to develop a mathematical model that can predict the activity of new, untested compounds. mdpi.com For chiral ketones, it is important to use descriptors in the QSAR model that can account for the three-dimensional nature of the molecules and their stereochemistry. researchgate.net This can lead to the development of models that can predict the enantioselectivity of a reaction or the differential biological activity of enantiomers.

Cheminformatics tools can be used to build and analyze databases of chiral ketones, to identify structural features that are important for a particular activity, and to design new molecules with desired properties. These approaches are particularly valuable in the early stages of drug discovery and materials science, where they can be used to prioritize compounds for synthesis and testing.

Applications of S 2 Pentanone, 3,4,4 Trimethyl in Asymmetric Synthesis and Chiral Technologies

Development of Chiral Catalysts and Reagents Derived from the Pentanone Framework

The development of chiral catalysts and reagents is a cornerstone of modern asymmetric synthesis, enabling the production of single-enantiomer drugs and agrochemicals. nih.gov These catalysts, often derived from chiral organic molecules, can direct a chemical reaction to favor the formation of one enantiomer over the other. nih.gov

There is currently no specific information available in the scientific literature detailing the development or application of chiral catalysts or reagents derived from the (S)-2-Pentanone, 3,4,4-trimethyl- framework. Research in this area tends to focus on more established chiral scaffolds. While the synthesis of chiral surfactants for the enantioselective reduction of simpler ketones like 2-pentanone has been described, this work does not extend to the more complex structure of 3,4,4-trimethyl-2-pentanone. etsu.edu

Advanced Separation Techniques for Enantiomers (e.g., Chiral Chromatography)

The separation of enantiomers, a process known as chiral resolution, is critical for both the analysis and preparation of enantiomerically pure compounds. nih.gov Chiral chromatography, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), is a primary technique used for this purpose. wvu.edunih.gov This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. nih.gov

While the principles of chiral chromatography are well-understood and widely applied, there are no specific documented methods for the chiral separation of 3,4,4-trimethyl-2-pentanone enantiomers. The development of a successful chiral separation method would be a prerequisite for obtaining enantiomerically pure (S)-2-Pentanone, 3,4,4-trimethyl- from a racemic mixture, but such studies have not been published. General strategies for chiral separation are abundant, but their specific application to this compound is not reported. wvu.edunih.gov

Future Prospects in Stereoselective Pharmaceutical and Agrochemical Synthesis

The demand for enantiomerically pure pharmaceuticals and agrochemicals continues to drive innovation in stereoselective synthesis. nih.gov Chiral molecules are crucial as one enantiomer often exhibits the desired biological activity, while the other may be inactive or even harmful. nih.gov

Given the current lack of data, the future prospects of (S)-2-Pentanone, 3,4,4-trimethyl- in stereoselective pharmaceutical and agrochemical synthesis are speculative. For this compound to be considered a viable chiral building block, future research would need to address several key areas:

Development of an efficient and scalable synthesis of the enantiomerically pure (S)-form, either through asymmetric synthesis or chiral resolution of the racemate.

Demonstration of its utility as a chiral intermediate in the synthesis of biologically active target molecules. This would involve incorporating the pentanone framework into more complex structures and evaluating their efficacy.

Exploration of its potential as a scaffold for new chiral ligands or catalysts. This would require derivatization of the pentanone and testing the resulting products in asymmetric transformations.

Without foundational research in these areas, the potential of (S)-2-Pentanone, 3,4,4-trimethyl- in the fields of pharmaceutical and agrochemical synthesis remains an open question.

Q & A

Basic: What spectroscopic methods are recommended for structural elucidation and stereochemical confirmation of (S)-3,4,4-trimethyl-2-pentanone?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Infrared (IR) Spectroscopy: Identify ketone carbonyl stretch (~1710–1740 cm<sup>−1</sup>) and C-H bending modes for methyl branches.

- Chiral Analysis: Pair polarimetry ([α]D) with chiral HPLC (e.g., Chiralpak® columns) to verify enantiomeric purity .

Advanced: How can computational chemistry resolve contradictions in experimental reaction kinetics data for stereoselective syntheses of this compound?

Answer:

- Density Functional Theory (DFT): Model reaction pathways (e.g., B3LYP/6-31G*) to calculate activation energies and transition states. Compare with experimental Arrhenius plots.

- Molecular Dynamics (MD): Simulate solvent effects (e.g., toluene vs. THF) on steric hindrance during methyl group addition.

- Frontier Orbital Analysis: Map HOMO/LUMO interactions to predict regioselectivity in nucleophilic attacks .

Basic: What safety protocols are critical for handling 3,4,4-trimethyl-2-pentanone, based on analogs like 4-hydroxy-4-methyl-2-pentanone?

Answer:

- Ventilation: Use fume hoods to mitigate inhalation risks (TWA limits: ~50 ppm for similar ketones ).

- Storage: Keep in flame-resistant cabinets (flash point ~40°C, inferred from 2-pentanone analogs ).

- PPE: Nitrile gloves and safety goggles; avoid contact with oxidizing agents due to potential ketone reactivity .

Advanced: How to address discrepancies in GC-MS data when characterizing synthetic byproducts?

Answer:

- Column Selection: Use a polar (e.g., DB-WAX) vs. non-polar (DB-5) column to separate isobaric impurities.

- High-Resolution MS (HRMS): Differentiate fragments with m/z <±0.001 accuracy (e.g., methyl loss vs. isomer rearrangement).

- Cross-Validation: Compare retention indices with synthesized reference standards .

Basic: What derivatization strategies enhance chromatographic detection of this ketone in complex mixtures?

Answer:

- Hydrazone Formation: React with tert-butylhydrazine to form stable derivatives for GC analysis (retention time shift ~2–3 minutes ).

- Silylation: Use BSTFA to derivatize hydroxyl impurities (if present) for improved volatility in GC-MS .

Advanced: How does steric crowding at C3/C4 influence the compound’s reactivity in catalytic hydrogenation?

Answer:

- Steric Maps: Generate Connolly surfaces (software: Avogadro) to visualize hindered adsorption on Pd/C catalysts.

- Kinetic Isotope Effects (KIE): Compare H2 vs. D2 uptake rates to quantify steric vs. electronic contributions.

- In Situ IR: Monitor carbonyl reduction (loss of ~1700 cm<sup>−1</sup> peak) under varying H2 pressures .

Basic: What are the key challenges in synthesizing the (S)-enantiomer with high optical purity?

Answer:

- Chiral Catalysts: Use asymmetric organocatalysts (e.g., proline derivatives) for enantioselective aldol condensation.

- Resolution Methods: Employ diastereomeric salt crystallization (e.g., with tartaric acid) post-synthesis .

Advanced: How to model the environmental fate of this compound using QSAR predictions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.